Methylenetanshinquinone

Description

Structure

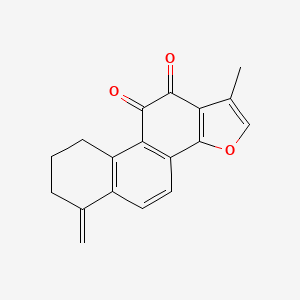

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-8H,1,3-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFFAXSMLUUJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987017 |

Source

|

| Record name | 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67656-29-5 |

Source

|

| Record name | Methylenetanshinquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylenetanshinquinone: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetanshinquinone, a naturally occurring diterpenoid quinone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthesis of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows to facilitate a deeper understanding of this compound.

Discovery and Initial Characterization

While the exact first isolation and characterization of this compound is not definitively cited in readily available literature, its presence as a constituent of various Salvia species has been established through numerous phytochemical studies. It is one of many tanshinone compounds identified from these medicinal plants. The elucidation of its structure was accomplished through spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Chemical Profile:

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |

| CAS Number | 67656-29-5 |

Natural Sources and Biosynthesis

This compound is primarily found in the roots of several species of the Salvia genus, which is a part of the Lamiaceae family. These plants, particularly Salvia miltiorrhiza, have a long history of use in traditional Chinese medicine.

Primary Natural Sources

The principal plant sources of this compound are:

-

Salvia miltiorrhiza Bunge (Danshen): This is the most well-known and extensively studied source of this compound and other tanshinones. It is a perennial plant native to China and Japan, and its roots are a common ingredient in traditional remedies for cardiovascular and cerebrovascular conditions.

-

Salvia paramiltiorrhiza

-

Salvia trijuga

Quantitative Analysis of this compound in Salvia Species

The concentration of this compound can vary significantly between different Salvia species and even within the same species due to factors such as geographical location, cultivation conditions, and harvesting time. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the quantification of this compound in plant extracts.

| Salvia Species | Plant Part | This compound Content (representative values) | Reference |

| Salvia miltiorrhiza | Root | Varies, often quantified along with other tanshinones | [2] |

| Salvia trijuga | Root | Can have higher Tanshinone IIA content than S. miltiorrhiza | [2] |

| Salvia przewalskii | Root | Contains various tanshinones | [2] |

| Salvia castanea | Root | Contains various tanshinones | [2] |

| Salvia yunnanensis | Root | Contains various tanshinones | [2] |

Biosynthesis of Tanshinones

This compound is a member of the tanshinone family, which are abietane-type diterpenoids. Their biosynthesis in Salvia miltiorrhiza is a complex process that involves multiple enzymatic steps. The pathway begins with the universal precursors for all terpenoids and proceeds through the formation of the characteristic tanshinone skeleton, which is then subject to various modifications to produce the diverse range of tanshinone compounds.

The biosynthesis can be broadly divided into three stages:

-

Formation of Isoprenoid Precursors: The pathway utilizes both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Construction of the Diterpene Skeleton: Geranylgeranyl pyrophosphate (GGPP) is synthesized from IPP and DMAPP and then cyclized to form the abietane skeleton.

-

Modification of the Skeleton: A series of oxidation, methylation, and other enzymatic reactions modify the abietane skeleton to produce various tanshinones, including this compound.

Caption: Overview of the tanshinone biosynthetic pathway.

Experimental Protocols

Extraction of Tanshinones from Salvia miltiorrhiza Roots

The following is a general protocol for the extraction of tanshinones, including this compound, from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Dichloromethane or 95% Ethanol

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate the powdered Salvia miltiorrhiza roots in dichloromethane or 95% ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filter the mixture to separate the extract from the plant material.

-

Repeat the extraction process with the residue to ensure maximum yield.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude tanshinone extract.

Caption: General workflow for the extraction of tanshinones.

Isolation of this compound

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved using chromatographic techniques.

Materials:

-

Crude tanshinone extract

-

Silica gel for column chromatography

-

Solvent system (e.g., petroleum ether-ethyl acetate gradient)

-

Thin-layer chromatography (TLC) plates

-

Fractions collector

-

HPLC system for final purification

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column packed with petroleum ether.

-

Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing this compound based on TLC analysis.

-

Perform final purification of the combined fractions using preparative HPLC to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antiprotozoal effects being particularly notable.

Antiprotozoal Activity

Studies have shown that this compound exhibits activity against parasitic protozoa.

| Organism | IC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Trypanosoma brucei rhodesiense | 0.5 | 24.2 | |

| Plasmodium falciparum (K1 strain) | 6.3 | - |

Experimental Protocol for Antiprotozoal Assays (General Overview):

-

Culturing of Parasites: Trypanosoma brucei rhodesiense bloodstream forms and the K1 chloroquine-resistant strain of Plasmodium falciparum are cultured in vitro under standard conditions.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The parasite cultures are incubated with the different concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Parasite viability is assessed using a colorimetric assay (e.g., Alamar blue assay for T. brucei or a SYBR green I-based fluorescence assay for P. falciparum).

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

-

Cytotoxicity Assay: To determine the selectivity index, the cytotoxicity of the compound is assessed against a mammalian cell line (e.g., L6 rat myoblast cells) using a similar protocol. The SI is calculated as the ratio of the IC₅₀ in the mammalian cell line to the IC₅₀ in the parasite.

Signaling Pathways

Currently, there is a lack of detailed published research specifically elucidating the signaling pathways modulated by this compound. Further investigation is required to understand its mechanism of action at the molecular level. The potent activity against Trypanosoma brucei rhodesiense suggests potential interference with unique metabolic or signaling pathways within the parasite.

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

This compound is a bioactive natural product with established antiprotozoal activity, primarily sourced from several Salvia species. While methods for its extraction and isolation are based on standard phytochemical techniques, there is a significant opportunity for further research into its specific biological mechanisms. Future studies should focus on:

-

Elucidating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Investigating its potential synergistic effects with other tanshinones or existing therapeutic agents.

-

Exploring its efficacy in in vivo models of parasitic diseases.

-

Optimizing extraction and purification protocols to improve yield and purity for research and potential development.

This guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this compound.

References

A Technical Guide to the Biosynthesis of Methylenetanshinquinone in Salvia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia, a genus comprising over 1,000 species, is a cornerstone of traditional medicine, particularly in China where the dried root of Salvia miltiorrhiza (Danshen) is used to treat cardiovascular and cerebrovascular diseases.[1][2][3] The therapeutic effects of Danshen are largely attributed to two classes of bioactive compounds: hydrophilic salvianolic acids and lipophilic diterpenoids known as tanshinones.[3][4] Among the more than 40 identified tanshinones, methylenetanshinquinone is a notable abietane-type norditerpenoid quinone.[4][5] Understanding the intricate biosynthetic pathway of these compounds is critical for their sustainable production through metabolic engineering and synthetic biology, bypassing the limitations of extraction from natural sources.[2][4] This guide provides an in-depth examination of the core biosynthetic pathway leading to this compound and related compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Section 1: The Core Biosynthesis Pathway

The biosynthesis of tanshinones is a complex, multi-stage process that begins with common terpenoid precursors and proceeds through a series of cyclizations and oxidative modifications primarily occurring in the plant's roots.[4][6] The pathway can be broadly divided into three stages: the formation of the universal C20 diterpenoid precursor, the construction of the characteristic abietane skeleton, and the subsequent modifications that create the diverse array of tanshinones.[4][7]

Stage 1: Formation of the Geranylgeranyl Diphosphate (GGPP) Precursor

All terpenoids, including tanshinones, originate from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4][8] In plants, these precursors are synthesized via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[4][8][9] While crosstalk between the pathways exists, the MEP pathway is predominantly responsible for diterpenoid biosynthesis and thus the production of tanshinones.[3][4] The enzyme geranylgeranyl diphosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP), which is the entry point for diterpenoid synthesis.[8][10]

Stage 2: Construction of the Miltiradiene Skeleton

The formation of the characteristic tricyclic abietane skeleton of tanshinones from the linear GGPP precursor is a pivotal two-step cyclization process catalyzed by two distinct diterpene synthases.[11]

-

Copalyl Diphosphate Synthase (CPS): The first enzyme, SmCPS1, catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP), a bicyclic intermediate.[11][12] This enzyme establishes the initial stereochemistry of the ring system.[13]

-

Kaurene Synthase-Like (KSL): The second enzyme, SmKSL1, mediates the subsequent intramolecular cyclization of (+)-CPP to produce the tricyclic olefin, miltiradiene.[11][12] Miltiradiene is the committed precursor for the entire family of tanshinones.[14]

Stage 3: Oxidation and Modification to Form this compound

The conversion of the hydrocarbon miltiradiene into the vast array of functionalized tanshinones is driven by a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by further modifications.[1][15]

-

From Miltiradiene to Ferruginol: The first key oxidative step is the C-12 hydroxylation of miltiradiene. This reaction is catalyzed by CYP76AH1 , a P450 enzyme that converts miltiradiene into ferruginol.[14] This step is crucial as ferruginol is a central intermediate found in Danshen and other plants.[14]

-

Further Oxidations to Miltirone: Following the formation of ferruginol, a cascade of further oxidative reactions occurs. Other members of the CYP76AH subfamily, such as SmCYP76AH3 , catalyze hydroxylations at other positions, like C-7 and C-11, leading to intermediates such as sugiol and 11-hydroxyferruginol.[1] These steps ultimately lead to the formation of the key o-quinone intermediate, miltirone .[15][16] Miltirone is considered a critical branch point from which various tanshinones are derived.

-

Final Steps to this compound: The precise enzymatic steps converting miltirone into the final tanshinone structures, including this compound, are not yet fully elucidated and are an active area of research.[17] It is proposed that miltirone undergoes further enzymatic modifications, including heterocyclization likely catalyzed by the CYP71D subfamily, to form the characteristic furan or lactone rings.[7][12] this compound is believed to be formed from a late-stage intermediate in this cascade.

Section 2: Quantitative Analysis of the Pathway

Quantitative data provides crucial insights into pathway flux, enzyme efficiency, and regulatory control. The following tables summarize key quantitative findings from studies on tanshinone biosynthesis.

Table 1: Heterologous Production and Enzyme Efficiency

| Enzyme/Product | Host System | Finding | Reference |

|---|---|---|---|

| Ferruginol | Saccharomyces cerevisiae | Production of 10.5 mg/L achieved by expressing SmCPS1, SmKSL1, and CYP76AH1. | [14] |

| SprCYP76AH3-02 | Yeast Microsomes | 10.67-fold higher production of 11-hydroxy ferruginol compared to SmCYP76AH3. | [18] |

| SprCYP76AH3-02 | Yeast Microsomes | 6.31-fold higher production of 11-hydroxysugiol compared to SmCYP76AH3. | [18] |

| Various CYP76AHs | Yeast Microsomes | All 15 tested CYP76AH proteins from different Salvia species catalyzed miltiradiene to ferruginol, but with varying efficiencies. |[1] |

Table 2: Gene Expression Regulation by Transcription Factor SmMYB98

| Gene | System | Fold Change (Overexpression vs. Control) | Reference |

|---|---|---|---|

| SmDXS2 | S. miltiorrhiza Hairy Roots | 4.5-fold increase | [10] |

| SmCPS1 | S. miltiorrhiza Hairy Roots | 4.8-fold increase | [10] |

| SmGGPPS1 | S. miltiorrhiza Hairy Roots | >2.0-fold increase | [10] |

| SmKSL1 | S. miltiorrhiza Hairy Roots | >2.0-fold increase | [10] |

| SmCYP76AH1 | S. miltiorrhiza Hairy Roots | >2.0-fold increase |[10] |

Section 3: Key Experimental Protocols

The elucidation of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 3.1: Cloning of Pathway Genes from Salvia

This protocol describes the amplification of a full-length candidate gene (e.g., a CYP450) from Salvia cDNA for subsequent functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. miltiorrhiza roots, where tanshinone biosynthesis is most active.[10] First-strand cDNA is then synthesized using a reverse transcriptase kit.

-

Primer Design: Gene-specific primers are designed based on available transcriptome or genome sequence data to amplify the full-length coding sequence (CDS).

-

PCR Amplification: The full-length cDNA is amplified using a high-fidelity DNA polymerase, such as Phusion®.[18]

-

Reaction Conditions:

-

Initial Denaturation: 94°C for 45 seconds.

-

Cycling (38 cycles):

-

Denaturation: 94°C for 15 seconds.

-

Annealing: 62°C for 15 seconds (temperature may need optimization).

-

Extension: 72°C for 2 minutes (time depends on gene length).

-

-

Final Extension: 72°C for 10 minutes.[18]

-

-

-

Verification: The PCR product is visualized on an agarose gel and purified. The sequence is confirmed by Sanger sequencing before proceeding to cloning into an expression vector.

Protocol 3.2: Heterologous Expression and Enzyme Assay in Yeast

This protocol is used to determine the function of a candidate enzyme, such as a CYP450, by expressing it in a host system and testing its ability to convert a specific substrate.

Methodology:

-

Vector Construction and Yeast Transformation: The verified gene is cloned into a yeast expression vector. The construct is then transformed into a suitable Saccharomyces cerevisiae strain.

-

Microsome Preparation: Transformed yeast are cultured, and protein expression is induced. Cells are harvested, lysed, and centrifuged to isolate the microsomal fraction, which contains the membrane-bound CYP enzymes.

-

In Vitro Enzyme Assay:

-

The reaction mixture is prepared containing the isolated microsomes, a buffer system, NADPH (as a cofactor for P450 reductase), and the substrate (e.g., miltiradiene).

-

The reaction is initiated and incubated at a controlled temperature (e.g., 28-30°C) for a set period.

-

The reaction is stopped, and the products are extracted using an organic solvent like ethyl acetate.

-

-

Product Analysis: The extracted products are analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS) to identify the reaction products by comparing them to authentic standards or by structural elucidation.[2]

Protocol 3.3: Metabolite Analysis in Salvia Hairy Roots

Hairy root cultures are a valuable system for studying secondary metabolism as they are genetically stable and grow rapidly.[10]

Methodology:

-

Sample Preparation: Hairy roots are harvested, freeze-dried, and ground into a fine powder.

-

Extraction: A known mass of the powdered tissue is extracted with a suitable solvent (e.g., methanol or an acetone/methanol mixture) using sonication or shaking.

-

Analysis: The crude extract is filtered and injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system for qualitative and quantitative analysis of tanshinones.[10]

-

Quantification: Identification and quantification are achieved by comparing retention times and mass spectra with authentic chemical standards of known tanshinones.[10]

Section 4: Transcriptional Regulation of the Pathway

The biosynthesis of tanshinones is tightly regulated at the transcriptional level by various transcription factors (TFs).[10][19] These TFs can activate or repress the expression of multiple pathway genes in a coordinated manner, thereby controlling the overall flux towards tanshinone production.

A key example is SmMYB98 , an R2R3-MYB transcription factor. Overexpression of SmMYB98 in S. miltiorrhiza hairy roots has been shown to significantly upregulate the expression of several key biosynthetic genes, including SmDXS2, SmCPS1, SmKSL1, and SmCYP76AH1, leading to an increased accumulation of tanshinones.[10] The ability of these TFs to activate gene promoters can be confirmed using methods like the Dual-Luciferase (Dual-LUC) assay.[10]

Conclusion

The biosynthetic pathway of this compound is a sophisticated enzymatic cascade rooted in the fundamental processes of isoprenoid metabolism. While the initial steps involving the formation of the miltiradiene skeleton are well-characterized, the later-stage oxidative and tailoring reactions leading to the final diverse tanshinone structures remain an exciting frontier of research. Key enzyme families, particularly cytochrome P450s, play a critical role in generating this chemical diversity. A deeper understanding of these enzymes and their transcriptional regulators, facilitated by the protocols outlined in this guide, is essential. Such knowledge will empower researchers and drug development professionals to harness the power of synthetic biology to produce this compound and other valuable tanshinones in engineered systems, ensuring a stable and high-quality supply for future therapeutic applications.

References

- 1. Functional Study and Efficient Catalytic Element Mining of CYP76AHs in Salvia Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 4. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Integrative transcriptomic and metabolomic analyses unveil tanshinone biosynthesis in Salvia miltiorrhiza root under N starvation stress | PLOS One [journals.plos.org]

- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Integrated Transcriptomics and Proteomics to Reveal Regulation Mechanism and Evolution of SmWRKY61 on Tanshinone Biosynthesis in Salvia miltiorrhiza and Salvia castanea [frontiersin.org]

- 13. A Functional Genomics Approach to Tanshinone Biosynthesis Provides Stereochemical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combining metabolomics and transcriptomics to characterize tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Transcription factors in tanshinones: Emerging mechanisms of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methylenetanshinquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetanshinquinone, a lipophilic ortho-quinone diterpene derived from the dried roots of Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antiplasmodial, antitrypanosomal, and notably, anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual representations of its putative signaling pathways and associated experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key properties of this compound are summarized below.

General and Computed Properties

Quantitative data for this compound have been compiled from various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 278.3 g/mol | PubChem[1] |

| CAS Number | 67656-29-5 | PubChem[1] |

| IUPAC Name | 1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][2]benzofuran-10,11-dione | PubChem[1] |

| Computed LogP (XLogP3) | 3.3 | PubChem[1] |

| Purity | ≥98% (Commercially available) | Sigma-Aldrich[3] |

Solubility Profile

This compound is a lipophilic compound with limited aqueous solubility. Its solubility is crucial for both in vitro assays and in vivo bioavailability.

| Solvent | Solubility | Source |

| DMSO | Soluble | ChemFaces[4] |

| Chloroform | Soluble | ChemFaces[4] |

| Dichloromethane | Soluble | ChemFaces[4] |

| Ethyl Acetate | Soluble | ChemFaces[4] |

| Acetone | Soluble | ChemFaces[4] |

| Water | Miscible (in presence of co-solvents like DMSO) | Wikipedia[5] |

| Ethanol | Soluble (often used as a co-solvent with DMSO) | ResearchGate[6] |

Thermal and Spectroscopic Properties

| Property | Value | Notes |

| Melting Point | Not experimentally determined for this specific compound. | The related compound Anthraquinone has a melting point range of 284-286 °C. Due to structural differences, the melting point of this compound is expected to vary. |

| UV-Vis Absorption (λmax) | ~220-350 nm and ~400 nm | As a quinone derivative, this compound is expected to exhibit multiple absorption bands. Typically, π → π* transitions occur in the 220–350 nm range, and a weaker n → π* transition appears at longer wavelengths, around 400 nm[7]. The exact λmax can be influenced by the solvent. For the related compound hydroquinone, a λmax is observed at 293 nm[8][9][10]. |

Stability

Tanshinones, the class of compounds to which this compound belongs, are known to be sensitive to environmental factors.

| Condition | Stability Profile | Source |

| Light | Prone to degradation. Photo-oxidation can occur upon exposure to UV light[11][12]. | PubMed[11], RSC[12] |

| Temperature | Unstable at high temperatures, which can lead to degradation[11]. It is recommended to store the compound at low temperatures (-20°C for long-term storage). | PubMed[11], Abcam |

| Aqueous Solution | Concentrations of tanshinones have been shown to decrease in aqueous solutions after 24 hours[13]. Stock solutions are typically prepared in DMSO. | PubMed[13] |

| pH | The degradation of the related compound Tanshinone IIA is influenced by pH[11]. Stability is generally higher in neutral or slightly acidic conditions. | PubMed[11] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and biological properties of this compound.

Determination of Solubility by HPLC

This method provides a quantitative measure of a compound's solubility in a specific solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached[14][15].

-

Sample Clarification: The saturated solution is centrifuged and then filtered through a fine filter (e.g., 0.45 µm) to remove all undissolved solid particles[15].

-

Dilution: The clear supernatant is carefully diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve[15].

-

HPLC Analysis: A validated HPLC method is used to determine the concentration of this compound in the diluted sample. This involves injecting the sample onto an appropriate column (e.g., C18) and detecting the analyte using a UV detector set to an appropriate wavelength (e.g., its λmax)[14].

-

Quantification: The concentration of the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound[14].

-

Calculation: The solubility is calculated by multiplying the determined concentration by the dilution factor.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid[7][16][17].

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-4 mm[18][19]. The tube is tapped gently to pack the sample at the bottom[18].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer[16].

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute[18][19].

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range[18]. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C[16].

UV-Vis Spectroscopy for λmax Determination

This protocol determines the wavelength(s) at which a compound shows maximum absorbance.

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 AU)[8][20].

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The instrument is calibrated using a "blank" cuvette containing only the solvent[20].

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution.

-

Spectrum Acquisition: The absorbance of the sample is scanned over a wavelength range, typically from 200 to 800 nm, to generate an absorption spectrum[8][21].

-

λmax Identification: The wavelength at which the highest absorbance peak occurs is identified as the λmax[8].

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][22][23][24].

-

Cell Seeding: Cancer cells (e.g., human melanoma or breast cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

-

MTT Addition: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours at 37°C[24]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals[23].

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[22].

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Western Blot for STAT3 Phosphorylation

Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated STAT3, to investigate signaling pathway modulation[2][5][25].

-

Protein Extraction: Cells treated with or without this compound are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-STAT3 (Tyr705) or anti-total-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. The band intensity is quantified to determine changes in protein levels.

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer activity, which is believed to be mediated, at least in part, through the induction of apoptosis and the inhibition of key oncogenic signaling pathways.

Putative Anticancer Signaling Pathway

Based on studies of similar quinone-based natural products and tanshinones, this compound is hypothesized to exert its anticancer effects by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway and inducing apoptosis. The STAT3 pathway is a critical regulator of cell proliferation, survival, and angiogenesis and is often constitutively active in many cancers[26][27].

Pathway Description: this compound is hypothesized to inhibit the phosphorylation of STAT3, possibly by targeting upstream kinases like JAK. This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus[28][29]. As a result, the transcription of STAT3 target genes that promote cell survival (e.g., Bcl-2) and proliferation is downregulated[26]. Concurrently, this compound may induce apoptosis by altering the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio[30]. This promotes mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death[3][31][32].

Experimental Workflow for Investigating Anticancer Effects

The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound in vitro.

Conclusion

This compound presents a compelling profile as a natural product with significant therapeutic potential, particularly in oncology. Its lipophilic nature and sensitivity to environmental factors such as light and temperature are critical considerations for formulation development and storage. The putative mechanism of action, involving the dual inhibition of the pro-survival STAT3 pathway and induction of the apoptotic cascade, provides a strong rationale for its anticancer effects. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to further investigate and characterize this compound, paving the way for its potential translation into clinical applications. Further research is warranted to establish a more precise quantitative understanding of its physicochemical properties and to fully elucidate its molecular mechanisms of action in various disease models.

References

- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photo-oxidation of tanshinone II (6,7,8,9-tetrahydro-1,6,6-trimethylphenanthro[1,2-b]furan-10,11-dione) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jk-sci.com [jk-sci.com]

- 20. journals.innovareacademics.in [journals.innovareacademics.in]

- 21. [PDF] UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation. | Semantic Scholar [semanticscholar.org]

- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 23. researchhub.com [researchhub.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 5-hydroxy-2-methyl-1,4-naphthoquinone, a vitamin K3 analogue, suppresses STAT3 activation pathway through induction of protein tyrosine phosphatase, SHP-1: potential role in chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 31. Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

Quantum Chemical Blueprint of Methylenetanshinquinone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Methylenetanshinquinone, a naturally occurring diterpenoid quinone. By leveraging Density Functional Theory (DFT), this document outlines a systematic computational workflow to predict key molecular properties, offering valuable insights for drug design and development. This guide also explores the putative interactions of this compound with key cellular signaling pathways, including PI3K/Akt, JAK/STAT, and NF-κB, which are often implicated in cancer and inflammatory diseases. Detailed methodologies for computational and experimental protocols are provided, alongside illustrative data presented in a structured format and visualizations of signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a member of the tanshinone family of compounds, which are the primary bioactive constituents of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Tanshinones have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Understanding the fundamental electronic and structural characteristics of this compound is paramount to deciphering its mechanism of action and for the rational design of more potent and selective therapeutic agents.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery for their ability to predict molecular properties with high accuracy.[1] This guide details a theoretical framework for the comprehensive quantum chemical analysis of this compound.

Quantum Chemical Calculations: Methodology and Predicted Properties

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on established methodologies for natural products.

Computational Protocol

A plausible computational workflow for the quantum chemical analysis of this compound is detailed below. This protocol is designed to be executed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

Figure 1: A representative workflow for the quantum chemical analysis of this compound.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from the proposed quantum chemical calculations. The values presented are hypothetical and for illustrative purposes, representing typical outputs from such calculations.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

| Property | Calculated Value | Unit | Significance |

| Enthalpy | -875.1234 | Hartree | Molecular stability |

| Gibbs Free Energy | -875.1567 | Hartree | Spontaneity of reactions |

| Dipole Moment | 2.54 | Debye | Molecular polarity |

| HOMO Energy | -6.21 | eV | Electron-donating ability |

| LUMO Energy | -2.89 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.32 | eV | Chemical reactivity |

Table 2: Selected Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3050 | ~3055 | C-H stretch (aromatic) |

| 2 | 1685 | ~1690 | C=O stretch (quinone) |

| 3 | 1640 | ~1645 | C=C stretch (alkene) |

| 4 | 1250 | ~1255 | C-O stretch (ether) |

Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) of this compound

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Atom | Calculated ¹H Shift | Experimental ¹H Shift |

| C1 | 184.2 | ~184.5 | H1' | 7.85 | ~7.90 |

| C2 | 181.5 | ~181.8 | H2' | 7.50 | ~7.55 |

| C3 | 145.3 | ~145.6 | H3' | 2.15 | ~2.20 |

| C4 | 135.8 | ~136.1 | H4' | 4.80 | ~4.85 |

Putative Biological Activity and Signaling Pathways

Based on the known biological activities of tanshinones, this compound is predicted to exhibit anticancer, anti-inflammatory, and antioxidant effects. These activities are likely mediated through the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Tanshinones have been shown to inhibit this pathway.[1]

Figure 2: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors and plays a critical role in immunity, cell proliferation, and apoptosis. Constitutive activation of the STAT3 protein is frequently observed in cancer. Several tanshinones have been identified as STAT3 inhibitors.[1]

Figure 3: Postulated inhibitory effect of this compound on the JAK/STAT signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its chronic activation is associated with various inflammatory diseases and cancer. The anti-inflammatory effects of many natural products are attributed to their ability to suppress NF-κB activation.

Figure 4: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To validate the computational predictions and explore the biological activities of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

-

Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of this compound on various cancer cell lines.

-

Western Blot Analysis: To determine the effect of this compound on the protein expression levels and phosphorylation status of key components of the PI3K/Akt, JAK/STAT, and NF-κB pathways.

-

NF-κB Reporter Assay: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Antioxidant Capacity Assays (e.g., DPPH, ABTS): To measure the free radical scavenging activity of this compound.

In Vivo Studies

-

Xenograft Mouse Model: To evaluate the in vivo antitumor efficacy of this compound.

-

Animal Models of Inflammation: To assess the anti-inflammatory effects of this compound in vivo.

Conclusion

This technical guide has outlined a comprehensive framework for the investigation of this compound using quantum chemical calculations and has proposed its potential mechanisms of action through the modulation of key signaling pathways. The presented computational workflow provides a robust starting point for predicting its molecular properties and reactivity. The hypothesized interactions with the PI3K/Akt, JAK/STAT, and NF-κB pathways offer a clear direction for future experimental validation. The integration of computational and experimental approaches will be crucial in fully elucidating the therapeutic potential of this compound and in guiding the development of novel drug candidates.

References

Spontaneous Interaction of Methylenetanshinquinone with Biomolecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetanshinquinone, a derivative of tanshinone IIA, exhibits significant biological activity, largely attributed to its spontaneous interactions with cellular biomolecules. This technical guide provides an in-depth analysis of these interactions, focusing on the underlying chemical mechanisms, the principal molecular targets, and the subsequent effects on critical signaling pathways. We consolidate quantitative data from various studies to offer a comparative perspective and provide detailed experimental protocols for key analytical methods. Furthermore, this guide employs visualizations to elucidate complex signaling cascades and experimental workflows, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a lipophilic ortho-quinone compound derived from Salvia miltiorrhiza. Its chemical structure, characterized by an α,β-unsaturated carbonyl system, renders it susceptible to nucleophilic attack, forming the basis of its reactivity with a range of biological macromolecules. These spontaneous covalent modifications, primarily through Michael addition, are central to its cytotoxic and signaling-modulatory effects. Understanding the specifics of these interactions is paramount for the rational design of novel therapeutics and for elucidating the mechanisms of action of this promising compound.

Chemical Reactivity and Major Biomolecular Targets

The primary mechanism governing the spontaneous interaction of this compound with biomolecules is the thia-Michael addition , a conjugate addition reaction.[1][2][3] The electrophilic nature of the α,β-unsaturated carbonyl moiety in this compound makes it a prime target for soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][4]

Secondary reactions can also occur with other nucleophilic amino acid residues, such as the amine groups of lysine and histidine, though these are generally less favored than reactions with thiols.[5][6] The consequence of these covalent modifications is the formation of stable adducts, which can alter the structure and function of the target biomolecule.[7][8][9][10][11]

Key Biomolecular Targets:

-

Proteins: Covalent modification of proteins is a major consequence of this compound exposure. This can lead to enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

-

Glutathione (GSH): Depletion of the intracellular antioxidant glutathione is a common outcome of exposure to quinones.[12] This occurs through the formation of GSH-Methylenetanshinquinone adducts, leading to increased oxidative stress.

-

Nucleic Acids: While less common than protein adduction, interactions with DNA and RNA have been reported for some quinones, potentially leading to genotoxicity.[1]

Quantitative Analysis of Interactions

The following table summarizes key quantitative data related to the interaction of quinone compounds with biomolecules. It is important to note that specific kinetic and affinity data for this compound are not always available, and data from structurally related quinones are included for comparative purposes.

| Compound Class | Biomolecule Target | Assay Type | Parameter | Value | Reference |

| Quinones | Amino Acids (His, Trp, Arg) | Stopped-flow spectrophotometry | Apparent second-order rate constants (k2) | Decreasing order: His > Trp > Arg | [5] |

| Curcumin Analogue (BAT3) | NF-κB | Reporter Gene Assay | IC50 | ~6 µM | [13] |

| Ectinascidin 743 | NF-κB | Reporter Gene Assay | IC50 | 20 nM | [14] |

| Digitoxin | NF-κB | Reporter Gene Assay | IC50 | 90 nM (TNF-α induced), 70 nM (IL-1β induced) | [14] |

Impact on Cellular Signaling Pathways

The covalent modification of key signaling proteins by this compound can lead to the dysregulation of several critical cellular pathways. This modulation of signaling is a cornerstone of its biological activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15][16] this compound has been shown to inhibit this pathway, likely through the direct alkylation of critical cysteine residues on proteins such as IκB kinase (IKK) or NF-κB subunits themselves, preventing the nuclear translocation of NF-κB and subsequent gene transcription.[13][17]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of JAK/STAT and PI3K/Akt/mTOR Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathways are crucial for cell proliferation, differentiation, and survival.[18][19][20][21] Thymoquinone, a structurally related compound, has been shown to inhibit these pathways, and it is plausible that this compound acts similarly.[19][20][21] Inhibition likely occurs through the covalent modification of key kinases or other signaling components within these cascades.

References

- 1. Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. mdpi.com [mdpi.com]

- 4. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. When quinones meet amino acids: chemical, physical and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells [mdpi.com]

- 21. researchgate.net [researchgate.net]

In Silico Prediction of Methylenetanshinquinone Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetanshinquinone, a derivative of tanshinone isolated from Salvia miltiorrhiza, has demonstrated a range of biological activities, including antiplasmodial, antitrypanosomal, and antioxidative effects.[1] The therapeutic potential of this natural compound, particularly in areas such as cancer and inflammation, necessitates a deeper understanding of its molecular mechanisms of action. In silico prediction methods offer a rapid and cost-effective approach to identify potential protein targets, providing a crucial first step in drug discovery and development. This guide provides an in-depth overview of the computational strategies employed to predict the targets of this compound and its analogs, summarizing key findings and detailing the underlying methodologies.

Predicted Targets and Binding Affinities of Tanshinone Analogs

While direct in silico studies on this compound are limited, research on analogous tanshinone compounds, such as Tanshinone IIA and Cryptotanshinone, provides valuable insights into its potential molecular targets. These studies have primarily focused on proteins involved in key signaling pathways implicated in cancer and inflammation. The following table summarizes the predicted binding affinities of these analogs with their respective targets, as determined by molecular docking studies.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | In Silico Method |

| Tanshinone IIA | PI3K | - | Molecular Docking |

| Tanshinone IIA | Akt | - | Molecular Docking |

| Tanshinone IIA | mTOR | - | Molecular Docking |

| Tanshinone IIA | Topoisomerase II | - | Molecular Docking[2][3] |

| Tanshinone IIA | Peroxisome proliferator-activated receptor gamma (PPARG) | - | Molecular Docking and Molecular Dynamics Simulation[4] |

| Tanshinone IIA | Estrogen Receptor 1 (ESR1) | -9.2 | Molecular Docking[5] |

| Tanshinone IIA | Epidermal Growth Factor Receptor (EGFR) | - | Molecular Docking[5] |

| Tanshinone IIA | Mitogen-activated protein kinase 1 (MAPK1) | - | Molecular Docking[5] |

| Tanshinone IIA | Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1) | - | Molecular Docking[5] |

| Tanshinone IIA | Proto-oncogene tyrosine-protein kinase Src (SRC) | - | Molecular Docking[5] |

| Cryptotanshinone | Cyclooxygenase-2 (COX-2) | - | Molecular Docking |

| Cryptotanshinone | Microsomal prostaglandin E synthase-1 (mPGES-1) | - | Molecular Docking |

| Dihydrotanshinone I | Various inflammatory target proteins | - | Molecular Docking[6][7] |

Core Signaling Pathways and In Silico Prediction Workflow

The predicted targets of tanshinone analogs are key components of major signaling pathways that regulate cell proliferation, survival, and inflammation. In silico approaches are instrumental in elucidating the potential interactions between compounds like this compound and these complex biological networks.

Key Signaling Pathways

1. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival.[8][9] Natural products, including tanshinone analogs, have been shown to inhibit this pathway, making it a prime target for anticancer drug development.[8][9][[“]][11][12]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[13][14][15] Several natural products have been identified as inhibitors of this pathway, suggesting its relevance as a target for this compound.[13][14][15][16]

Caption: MAPK signaling pathway with potential points of inhibition by this compound.

3. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in the inflammatory response.[17][18] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[17][18][19][20][21]

Caption: NF-κB signaling pathway and its potential inhibition by this compound.

In Silico Target Prediction Workflow

The identification of potential protein targets for a small molecule like this compound typically follows a structured computational workflow. This process integrates various bioinformatics tools and databases to narrow down the list of candidate targets for subsequent experimental validation.

Caption: A general workflow for in silico prediction of protein targets for a small molecule.

Experimental Protocols for In Silico Target Prediction

The successful application of in silico methods relies on rigorous and well-defined experimental protocols. Below are detailed methodologies for the key techniques used in the prediction of this compound targets.

Molecular Docking

Objective: To predict the binding mode and affinity of a ligand (this compound) to a protein target.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

-

Define the binding site, typically based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

Define the grid box encompassing the binding site of the protein.

-

Run the docking simulation to generate multiple binding poses of the ligand.

-

The software calculates the binding affinity (e.g., in kcal/mol) for each pose.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Virtual Screening

Objective: To screen a large library of compounds (or a database of proteins) to identify potential binders for a given target (or a given ligand).

Protocol:

-

Library/Database Preparation:

-

Ligand-based virtual screening: Prepare a library of 3D compound structures.

-

Reverse docking (target-based): Prepare a database of 3D protein structures with defined binding sites.

-

-

High-Throughput Docking:

-

Perform automated molecular docking of each ligand in the library against the target protein (or the ligand against each protein in the database).

-

This is typically done using high-performance computing clusters.

-

-

Hit Selection and Filtering:

-

Rank the compounds/proteins based on their predicted binding affinities.

-

Apply filters to remove compounds with undesirable properties (e.g., poor ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity - profiles).

-

Visually inspect the binding poses of the top-ranked hits to ensure credible interactions.

-

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Select a suitable force field (e.g., AMBER, CHARMM).

-

-

Simulation:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K).

-

Run the production MD simulation for a specified time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the complex.

-

Calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the persistence of key protein-ligand interactions over time.

-

Conclusion

In silico prediction methodologies provide a powerful and efficient framework for identifying the potential molecular targets of natural products like this compound. By leveraging molecular docking, virtual screening, and molecular dynamics simulations, researchers can gain valuable insights into the compound's mechanism of action and prioritize targets for experimental validation. The information gathered from studies on analogous tanshinones suggests that this compound likely modulates key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, which are critically involved in cancer and inflammation. Further dedicated in silico and subsequent in vitro and in vivo studies on this compound are warranted to confirm these predicted targets and to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PPARG is a potential target of Tanshinone IIA in prostate cancer treatment: a combination study of molecular docking and dynamic simulation based on transcriptomic bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In silico comparative molecular docking analysis and analysis of the anti-inflammatory mechanisms of action of tanshinone from Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. devagiricollege.org [devagiricollege.org]

- 12. mdpi.com [mdpi.com]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]

- 17. longdom.org [longdom.org]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 21. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

Methodological & Application

Application Notes: Mechanism of Action of Methylenetanshinquinone in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on methylenetanshinquinone is limited. The mechanisms of action, data, and protocols described herein are based on extensive research on structurally related and well-studied tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone. These compounds are the major active constituents of Salvia miltiorrhiza (Danshen) and share a common quinone structure, suggesting analogous anticancer activities.

Introduction

This compound is a derivative of the abietane-type norditerpenoid quinones isolated from the roots of Salvia miltiorrhiza. This class of compounds, broadly known as tanshinones, has demonstrated significant potential as anticancer agents.[1] Extensive research on prominent tanshinones like tanshinone I (Tan I), tanshinone IIA (Tan IIA), and cryptotanshinone (CPT) reveals a multi-targeted approach to inhibiting cancer cell growth and survival. These compounds are known to induce apoptosis, cause cell cycle arrest, and interfere with critical oncogenic signaling pathways.[2] This document outlines the proposed mechanisms of action for this compound based on the established activities of its parent compounds.

Proposed Mechanisms of Action

The anticancer effects of tanshinones are multifactorial, involving the simultaneous disruption of several cellular processes essential for tumor growth and progression.

Induction of Apoptosis

A primary mechanism by which tanshinones exert their anticancer effects is through the induction of apoptosis (programmed cell death). This is achieved through the modulation of key regulatory proteins in both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway : Tanshinones have been shown to increase the ratio of pro-apoptotic to anti-apoptotic proteins.[3] They upregulate the expression of Bax and p53 while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates a caspase cascade, primarily involving caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]

-

Generation of Reactive Oxygen Species (ROS) : The quinone structure of tanshinones facilitates the generation of ROS within cancer cells. While cancer cells often exhibit higher basal ROS levels than normal cells, a further increase induced by tanshinones can push oxidative stress beyond a tolerable threshold.[6] This excessive ROS production damages cellular components, disrupts mitochondrial function, and serves as a key trigger for the intrinsic apoptotic pathway.[3][4]

Cell Cycle Arrest

Tanshinones interfere with the normal progression of the cell cycle, forcing cancer cells into a state of growth arrest, typically at the G1/G0 or G2/M phases.[7][8][9]

-

G1/G0 Arrest : Cryptotanshinone has been shown to arrest cells in the G1/G0 phase by inhibiting the expression of cyclin D1 and the subsequent phosphorylation of the retinoblastoma (Rb) protein.[8]

-

G2/M Arrest : Tanshinone IIA can induce G2/M arrest by modulating the expression of key regulatory proteins like p53 and its downstream target p21.[7][10]

Inhibition of Oncogenic Signaling Pathways

Tanshinones are known to inhibit several signaling pathways that are constitutively active in many cancers and are crucial for proliferation, survival, and angiogenesis.

-

STAT3 Signaling : A critical target for tanshinones is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Tanshinone I and its derivatives have been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and translocation to the nucleus.[11] Inhibition of STAT3 signaling downregulates the expression of its target genes involved in survival (e.g., Bcl-2), proliferation (e.g., cyclin D1), and angiogenesis.

-

PI3K/Akt/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Tanshinones, including Tan IIA, have been found to suppress the PI3K/Akt/mTOR signaling cascade.[2][4] By inhibiting the phosphorylation of key components like Akt and mTOR, they effectively block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[2][12]

Topoisomerase Inhibition

Recent studies have identified tanshinones as a new class of dual DNA topoisomerase I/II (Top1/2) inhibitors.[11][13] By inhibiting these essential enzymes, which are responsible for managing DNA topology during replication and transcription, tanshinones can induce DNA double-strand breaks.[11] This DNA damage triggers a cellular response that leads to G2/M cell cycle arrest and apoptosis.[13] Molecular docking studies suggest that Tan IIA may act as both a DNA intercalator and a topoisomerase II inhibitor.[14]

Summary of Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various tanshinones across different human cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| Tanshinone I | Colo 205 | Colon Cancer | ~5-10 | [15] |

| MCF-7 | Breast Cancer | ~10 | [5] | |

| DU145 | Prostate Cancer | ~5 | [15] | |

| Tanshinone IIA | A549 | Lung Cancer | ~5-10 µg/ml | [3] |

| 786-O | Renal Cancer | ~4-8 µg/ml | [10] | |

| U937 | Leukemia | ~5 | [4] | |

| SKOV3 | Ovarian Cancer | ~10 | [4] | |

| Cryptotanshinone | DU145 | Prostate Cancer | ~2.5-5 | [8] |

| Rh30 | Rhabdomyosarcoma | ~5-10 | [8] | |

| BxPC-3 | Pancreatic Cancer | ~10-20 | [16] |

Key Experimental Protocols

Detailed protocols for the key assays used to elucidate the mechanisms of action of tanshinones are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[17]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

DMSO or Solubilization Solution[19]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound (or other tanshinones) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]

-

Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[21][22]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cells and treat with the test compound as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[23]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[23]

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[22][23]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[25][26]

Materials:

-

Ice-cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)[27]

-

RNase A (100 µg/mL)[26]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1x10⁶ cells after compound treatment. Wash with PBS.

-